molecular formula C21H16N6O B3760791 N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide

Cat. No.: B3760791
M. Wt: 368.4 g/mol
InChI Key: QZEPAGRWZDXIHX-UHFFFAOYSA-N
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Description

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide is a complex organic compound that features a benzimidazole, pyridine, and indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O/c28-21(19-15-7-1-2-8-16(15)25-26-19)23-12-14-6-5-11-22-20(14)27-13-24-17-9-3-4-10-18(17)27/h1-11,13H,12H2,(H,23,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEPAGRWZDXIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=C(N=CC=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Synthesis of the pyridine ring: The pyridine ring can be introduced through various methods, including cyclization reactions involving appropriate precursors.

    Coupling of benzimidazole and pyridine: The benzimidazole and pyridine moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the indazole ring: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Final coupling: The final step involves coupling the synthesized benzimidazole-pyridine intermediate with the indazole moiety to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and ultimately exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Substituted benzimidazole derivatives

Uniqueness

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide is unique due to its multi-functional structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound in medicinal chemistry and drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide

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